Microcystin-LR - 101043-37-2

Microcystin-LR

Catalog Number: EVT-276221
CAS Number: 101043-37-2
Molecular Formula: C49H74N10O12
Molecular Weight: 995.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Microcystin-LR is a cyclic heptapeptide hepatotoxin produced predominantly by cyanobacteria, particularly those belonging to the genus Microcystis [, , ]. This toxin is a variant of the larger microcystin family, characterized by its specific amino acid composition, which includes leucine (L) and arginine (R) at positions 2 and 4, respectively [, ]. The presence of Microcystin-LR, often associated with harmful algal blooms, poses significant threats to aquatic ecosystems and human health, primarily due to its potent hepatotoxic effects [, , ].

Scientific research on Microcystin-LR focuses on understanding its biosynthesis pathways, ecological impact, mechanisms of toxicity, and potential mitigation strategies. The toxin serves as a valuable tool in various research disciplines, including toxicology, environmental science, and biochemistry. Researchers are particularly interested in exploring its use as a molecular probe for studying liver function and cell signaling pathways []. Furthermore, the development of sensitive and specific detection methods for Microcystin-LR in water resources remains a crucial area of research to ensure public health and environmental safety [, , ].

Synthesis Analysis

The synthesis of Microcystin-LR is a complex process primarily carried out by cyanobacteria in their natural environment. While laboratory synthesis of Microcystin-LR is possible, it is a multi-step procedure involving specialized techniques and is not routinely performed for research purposes []. Therefore, most research studies utilize naturally produced Microcystin-LR, extracted and purified from cyanobacterial cultures or water samples.

Molecular Structure Analysis
  • Hydrolysis: Under specific conditions, Microcystin-LR can undergo hydrolysis, leading to the breakdown of the cyclic peptide structure and a decrease in its toxicity [].
  • Oxidation: Oxidative degradation of Microcystin-LR, using advanced oxidation processes like Fenton's reagent, has been investigated as a potential water treatment strategy []. These processes involve the generation of highly reactive oxygen species capable of breaking down the toxin's structure.
  • Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the photodegradation of Microcystin-LR. This process involves the absorption of UV light by the toxin, resulting in structural changes that ultimately decrease its toxicity [, ].
Mechanism of Action

Microcystin-LR exerts its toxic effects primarily by inhibiting protein phosphatases 1 and 2A (PP1 and PP2A), essential enzymes involved in various cellular processes, including cell cycle regulation, signal transduction, and apoptosis [, ]. The mechanism of inhibition involves the binding of Microcystin-LR to the catalytic subunit of these phosphatases, effectively blocking their activity.

The specific interactions between Microcystin-LR and PP1/PP2A have been extensively studied. Research suggests that the Adda moiety of Microcystin-LR plays a crucial role in its binding to the active site of these enzymes []. The inhibition of PP1 and PP2A disrupts the delicate balance of protein phosphorylation within cells, leading to a cascade of downstream effects, including cytoskeletal damage, oxidative stress, and ultimately, cell death [, , , ].

Physical and Chemical Properties Analysis
  • Solubility: Microcystin-LR is highly soluble in water, facilitating its distribution in aquatic environments and posing challenges for its removal from drinking water sources [].
  • Stability: The toxin exhibits remarkable stability over a wide range of pH and temperature conditions, contributing to its persistence in the environment [].
Applications
  • Toxicological Studies: Microcystin-LR serves as a model hepatotoxin in toxicological research, enabling scientists to investigate the mechanisms of liver damage, assess the potential health risks associated with cyanobacterial blooms, and evaluate the effectiveness of potential treatment strategies [, , , , , , ].
  • Environmental Monitoring: The detection and quantification of Microcystin-LR in water resources are crucial for assessing water quality and ensuring public health. Various analytical techniques, including high-performance liquid chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), and mass spectrometry (MS), have been employed for the sensitive and specific detection of Microcystin-LR [, , , , ].
  • Bioremediation: Research is underway to explore the potential of utilizing specific microorganisms or enzymes capable of degrading Microcystin-LR as a means of bioremediation [, , ]. This approach aims to develop sustainable and eco-friendly methods for removing the toxin from contaminated water bodies.
Future Directions
  • Developing Effective Treatment Technologies: Continued research is needed to develop efficient and cost-effective water treatment technologies for the complete removal of Microcystin-LR from drinking water sources. This includes exploring novel advanced oxidation processes, adsorption techniques using innovative materials, and bioaugmentation strategies utilizing efficient Microcystin-LR-degrading microorganisms [, , , , ].
  • Understanding the Long-Term Health Effects: While the acute hepatotoxic effects of Microcystin-LR are well-documented, more research is needed to elucidate the long-term health implications of chronic low-level exposure to this toxin []. This includes investigating its potential carcinogenic, neurotoxic, and reproductive effects.
  • Predicting and Mitigating Cyanobacterial Blooms: Research efforts are focused on developing early warning systems for predicting cyanobacterial blooms and implementing effective mitigation strategies to prevent their occurrence [, ]. This includes understanding the factors that trigger bloom formation and exploring novel approaches to control cyanobacterial growth in water bodies.

[4(E),6(Z)-Adda5]-Microcystin-LR and [4(Z),6(E)-Adda5]-Microcystin-LR

Compound Description: These are geometrical isomers of the Adda [3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4(E),6(E)-decadienoic acid] moiety of Microcystin-LR. They are formed when Microcystin-LR is exposed to UV irradiation. []

Relevance: These isomers are nontoxic photodegradation products of Microcystin-LR, indicating a potential detoxification pathway for this toxin. [] They are structurally similar to Microcystin-LR, differing only in the geometry of the double bonds in the Adda moiety.

Tricyclo-Adda-containing Microcystin-LR ([tricyclo-Adda5]microcystin-LR)

Compound Description: This novel compound is formed by [2 + 2] addition between the benzene ring and the double bond at position 6-7 of the Adda moiety of Microcystin-LR. It is also formed under UV irradiation. []

Relevance: Similar to the geometrical isomers mentioned above, [tricyclo-Adda5]microcystin-LR represents another nontoxic photodegradation product of Microcystin-LR, suggesting potential natural detoxification pathways. [] This compound is structurally related to Microcystin-LR but features a tricyclic ring system within the Adda moiety.

[D-Ser1,ADMAdda5]Microcystin-LR

Compound Description: This microcystin variant contains D-serine (D-Ser) instead of the typically conserved D-alanine (D-Ala) unit. [] It was isolated alongside other microcystin variants from the cyanobacterium Nostoc sp. strain 152.

Relevance: This is the first reported instance of a microcystin incorporating D-serine. [] This structural variation, compared to Microcystin-LR, highlights the potential diversity within the microcystin family and its impact on structure-activity relationships.

[D-Asp3,-ADMAdda5]Microcystin-LHar

Compound Description: This variant features L-homoarginine (Har) instead of L-arginine (L-Arg) and D-aspartic acid (D-Asp) instead of D-erythro-beta-methylaspartic acid (D-MeAsp). [] It was also isolated from the cyanobacterium Nostoc sp. strain 152.

Relevance: This compound, isolated alongside [D-Ser1,ADMAdda5]Microcystin-LR, showcases the variety of amino acid substitutions possible within the microcystin structure compared to Microcystin-LR. [] These variations could influence toxicity and other biological activities.

[ADMAdda5,Mser7]Microcystin-LR

Compound Description: This variant contains N-methylserine (Mser) in place of the N-methyldehydroalanine unit. [] It is considered a potential biosynthetic precursor to [ADMAdda5]microcystin-LR and was also isolated from Nostoc sp. strain 152.

Relevance: The presence of N-methylserine suggests this compound might be an intermediate in the biosynthesis of [ADMAdda5]microcystin-LR. [] This finding provides insight into the potential biosynthetic pathways of Microcystin-LR and related variants.

[ADMAdda5]Microcystin-LR

Compound Description: This highly toxic microcystin variant contains 9-acetoxy-3-amino-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADMAdda) instead of the 9-methoxy group (Adda) present in Microcystin-LR. [, ]

Relevance: The substitution of the 9-methoxy group with ADMAdda significantly impacts the toxicity of this variant compared to Microcystin-LR. [, ] This highlights the importance of the Adda moiety in determining microcystin toxicity.

[ADMAdda5]Microcystin-LHar

Compound Description: Similar to [D-Asp3,-ADMAdda5]Microcystin-LHar, this variant also contains L-homoarginine (Har) instead of L-arginine (L-Arg), but it retains the ADMAdda moiety. []

Relevance: This compound further emphasizes the structural diversity of the microcystin family and the potential for different amino acid substitutions to occur at various positions within the cyclic peptide structure of Microcystin-LR. []

[D-Asp3,-ADMAdda5]Microcystin-LR

Compound Description: This microcystin variant combines the D-Asp in position 3 found in [D-Asp3,-ADMAdda5]Microcystin-LHar with the ADMAdda moiety. []

Relevance: The identification of this variant reinforces the observation that specific amino acid substitutions, such as D-Asp for D-MeAsp, can occur independently or in combination with other variations within the microcystin structure compared to Microcystin-LR. []

[DMAdda5]Microcystin-LR

Compound Description: This variant features a 9-hydroxy group (DMAdda) instead of the 9-methoxy group (Adda) found in Microcystin-LR. []

Relevance: The presence of the DMAdda moiety in this variant, as opposed to the ADMAdda or Adda moieties in other related compounds, underscores the structural variability within the Adda sidechain and its potential influence on the biological activity of Microcystin-LR. []

[d-Leu]Microcystin-LR

Compound Description: This variant is unique in having both D-leucine (D-Leu) and L-leucine (L-Leu), replacing the D-alanine and L-leucine found in Microcystin-LR. [] Its toxicity is similar to Microcystin-LR.

Relevance: This is the only reported microcystin with both D- and L-Leu. [] This finding expands the known amino acid diversity in microcystins and suggests that leucine, instead of alanine, can be incorporated without significant changes in toxicity compared to Microcystin-LR.

Microcystin-RR

Compound Description: This is another variant of microcystin. [, ]

Relevance: While the exact structural difference between Microcystin-RR and Microcystin-LR is not specified in the provided papers, it's mentioned that Microcystin-RR is easier to remove from water using powdered activated carbon compared to Microcystin-LR. [] This suggests potential differences in their physicochemical properties.

Microcystin-LA

Compound Description: This is another microcystin variant. []

Microcystin-YR

Compound Description: This is another variant of microcystin. []

Relevance: While the specific structural difference between Microcystin-YR and Microcystin-LR is not elaborated in the provided papers, it's mentioned that Microcystin-YR is easier to remove from water using powdered activated carbon compared to Microcystin-LR. [] This difference in adsorption behavior suggests possible variations in their physicochemical properties.

Okadaic Acid

Compound Description: Okadaic acid is a polyether fatty acid toxin produced by dinoflagellates. [, ] Like Microcystin-LR, it is a potent inhibitor of protein phosphatases, particularly PP2A.

Relevance: Okadaic acid is often studied alongside Microcystin-LR to understand the mechanisms of protein phosphatase inhibition and the cellular effects of these toxins. [, ] Although structurally different, both compounds target the same enzyme family, albeit with different potencies and specificities.

Cylindrospermopsin

Compound Description: Cylindrospermopsin is another cyanobacterial toxin. [] Unlike Microcystin-LR, which primarily targets the liver, cylindrospermopsin exhibits broader cytotoxicity.

Relevance: Cylindrospermopsin is frequently mentioned alongside Microcystin-LR in research focusing on developing detection methods and assessing the overall toxicity of cyanobacterial blooms. [] Their co-occurrence in contaminated waters necessitates simultaneous detection and removal strategies.

Phalloidin

Compound Description: Phalloidin is a bicyclic peptide toxin found in the death cap mushroom (Amanita phalloides). [] It is known to bind to F-actin, disrupting cellular structure and function.

Relevance: While structurally dissimilar to Microcystin-LR, phalloidin is mentioned in the context of studying the role of the hepatic transporter protein Oatp1b2. [] Research utilizing Oatp1b2-null mice demonstrated that this transporter is essential for the hepatic uptake and toxicity of both phalloidin and Microcystin-LR.

α-Amanitin

Compound Description: α-Amanitin is another potent toxin found in the death cap mushroom. [] Unlike phalloidin or Microcystin-LR, α-amanitin inhibits RNA polymerase II, disrupting messenger RNA synthesis.

Relevance: α-Amanitin is included in research investigating the role of the hepatic transporter Oatp1b2. [] Studies showed that Oatp1b2-null mice, while resistant to phalloidin and Microcystin-LR toxicity, remain sensitive to α-amanitin. This finding suggests that Oatp1b2 is not involved in the hepatic uptake of α-amanitin.

Properties

CAS Number

101043-37-2

Product Name

Microcystin-LR

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

Molecular Formula

C49H74N10O12

Molecular Weight

995.2 g/mol

InChI

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1

InChI Key

ZYZCGGRZINLQBL-GWRQVWKTSA-N

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

Solubility

Highly soluble in water
In ethanol, 1 mg/mL
In ethanol, dimethyl sulfoxide, and dimethylformamide, 10 mg/mL

Synonyms

cyanoginosin LR
cyanoginosin-lr
cyclo(2,3-didehydro-n-methylalanyl-D-alanyl-l-leucyl-erythro-3-methyl-D-beta-aspartyl-l-arginyl-(2S,3S,4E,6E,8S,9S)-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyl-3-aminodecanoyl-d-gamma-glutamyl)
cyclo(Ala-Leu-MAsp-Arg-Adda-isoGlu-Mdha)
cyclo(alanyl-leucyl-beta-methylaspartyl-arginyl-(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)-isoglutamyl-N-methyldehydroalanyl)
MCYST-LR
microcystin LR
microcystin-la, 5-l-arginine-
microcystin-LR
microcystin-YR
toxin I (Microcystis aeruginosa)
toxin I, cyanobacterium
toxin t-17 (Microcystis aeruginosa)

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.